![molecular formula C19H15FN2S2 B2626641 4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-80-9](/img/structure/B2626641.png)
4-fluorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for the compound is 1S/C19H15FN2S2/c1-12-6-7-15-14(8-12)16-13(10-23-15)9-20-19(22-16)24-11(2)21/h6-9,11H,10H2,1-2H3,(H,20,22,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
A series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives were designed and synthesized to evaluate their antitumor activities. These compounds showed significant activity against human cancer cell lines, including A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer). One of the potent compounds demonstrated greater activity than gefitinib against both cell lines, indicating the potential of these derivatives in cancer therapy research (Guo et al., 2012).
Antimicrobial and Anti-biofilm Activities
An efficient synthesis method for thiochromeno[3,4-d]pyrimidine derivatives via a one-pot three-component reaction was developed. Among the synthesized derivatives, compounds exhibited promising antibacterial, minimum bactericidal concentration, and anti-biofilm activities against various strains, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action for one of the compounds involved ROS accumulation, leading to the apoptotic cell death of bacteria, highlighting the potential for developing new antibacterial agents (Suresh et al., 2016).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2S2/c1-12-2-7-17-16(8-12)18-14(11-23-17)9-21-19(22-18)24-10-13-3-5-15(20)6-4-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFIZHDYFULEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B2626558.png)
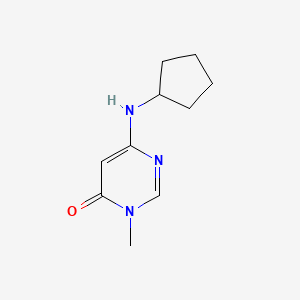
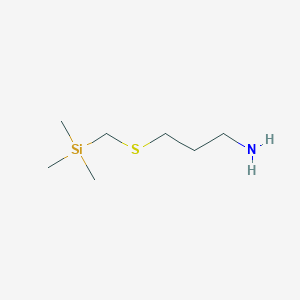



![N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2626569.png)
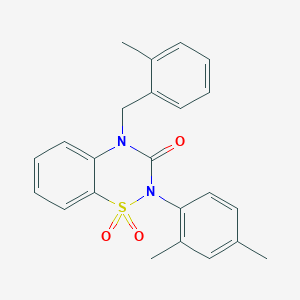


![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2626574.png)
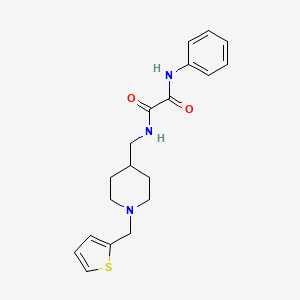
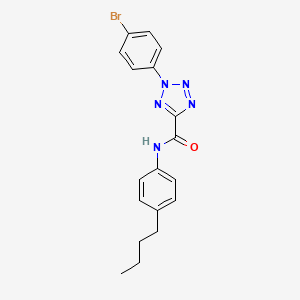
![4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2626579.png)